Benzoic acid;2-(2-ethoxyethoxy)ethanol
Description
The compound in focus, Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol, and triethanolamine (CAS 68512-08-3), is a polyfunctional derivative synthesized through the reaction of salicylic acid (2-hydroxybenzoic acid) with diethanolamine, triethanolamine, and 2-(2-ethoxyethoxy)ethanol. This product combines the aromatic carboxylic acid moiety of benzoic acid with ethoxyether and ethanolamine groups, resulting in a multifunctional compound. Its molecular formula is C₇H₆O₃·C₆H₁₅NO₃·C₆H₁₄O₃·C₄H₁₁NO₂, with a molecular weight of 526.31 g/mol.
Properties
CAS No. |
90327-11-0 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
benzoic acid;2-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-8-5-6-9-4-3-7/h1-5H,(H,8,9);7H,2-6H2,1H3 |
InChI Key |
XMIZOIJJSZEJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through several methods, including the oxidation of toluene, the hydrolysis of benzamide, and the decarboxylation of phthalic acid . The preparation of 2-(2-ethoxyethoxy)ethanol involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst . For 2-(2-ethoxyethoxy)ethanol, the industrial process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst to produce the desired glycol ether .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(2-ethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to produce benzene and carbon dioxide.
Esterification: Benzoic acid reacts with alcohols to form esters, such as ethyl benzoate.
Substitution: The hydroxyl group in 2-(2-ethoxyethoxy)ethanol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or halogenating agents.
Major Products Formed
Oxidation: Benzene and carbon dioxide.
Esterification: Esters such as ethyl benzoate.
Substitution: Various substituted glycol ethers.
Scientific Research Applications
Benzoic acid;2-(2-ethoxyethoxy)ethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of mold, yeast, and some bacteria by disrupting their metabolic processes . 2-(2-ethoxyethoxy)ethanol acts as a solvent, enhancing the solubility and stability of various compounds in formulations .
Comparison with Similar Compounds
Key Features :
- Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), ether (-O-), and amine (-NH-) groups.
- Applications : Likely used in polymer synthesis, surfactants, or pharmaceutical intermediates due to its amphiphilic structure.
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives
Structural Insights :
- 2-Ethoxybenzoic Acid: Simpler structure with an ethoxy substituent on the benzene ring; lacks the ethoxyethoxy and ethanolamine groups present in the target compound.
- Ethyl 2-(2-oxoethoxy)benzoate : Contains an ester and ketone group, differing in reactivity compared to the hydroxyl and amine functionalities in the target compound.
Ethoxyethanol Derivatives
Functional Contrast :
Bioactive Benzoic Acid Derivatives
Pharmacological Relevance :
- However, its polyfunctional structure may alter bioavailability compared to simpler benzoic acid derivatives.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
